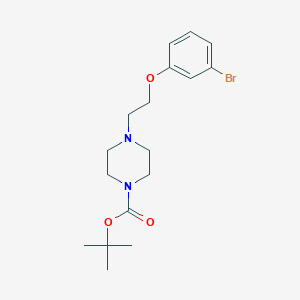

Tert-Butyl-4-(2-(3-Bromphenoxy)ethyl)piperazin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is a chemical compound . It is used extensively in scientific research due to its wide range of applications.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .Chemical Reactions Analysis

The preparation of similar compounds was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl 4-[2-(4-bromophenoxy)-ethyl]piperazine-1-carboxylate, are as follows: Molecular Weight: 385.3, Density: 1.293±0.06 g/cm3 (Predicted), Boiling Point: 459.0±45.0 °C (Predicted), Molecular Formula: C17H25BrN2O3 .Wissenschaftliche Forschungsanwendungen

Bausteine in der organischen Synthese

Piperazin und seine Derivate, wie z. B. „Tert-Butyl-4-(2-(3-Bromphenoxy)ethyl)piperazin-1-carboxylat“, dienen als nützliche Bausteine oder Zwischenprodukte bei der Synthese verschiedener neuartiger organischer Verbindungen . Dazu gehören Amide, Sulfonamide, Mannich-Basen, Schiff-Basen, Thiazolidinone, Azetidinone und Imidazolinone .

Synthese von bioaktiven Verbindungen

Die Piperazin-Einheit spielt eine wichtige Rolle und findet sich in verschiedenen bioaktiven Verbindungen wieder . Insbesondere das Piperazinoessigsäure-Motiv wurde in hochspezifischen Faktor-Xa-Trypsin-ähnlichen Proteaseinhibitoren gefunden . Darüber hinaus wurde der Piperazinrest als Spacer in Pleuromutilin-Derivaten verwendet oder als Linker in Piperazin-basierten Hydroxamsäuren als Histon-Deacetylase (HDAC)-Inhibitoren .

Radiopharmazeutische Forschung

Funktionalisierte Piperazinderivate wurden in der radiopharmazeutischen Forschung als Ausgangsmaterial für Spiroverbindungen eingesetzt, die zur milden Einführung von Fluor-18 verwendet wurden .

Verknüpfung von biologisch aktiven Peptiden

Der Essigsäure-Piperazin-Kern wurde für die Verknüpfung von biologisch aktiven Peptiden verwendet .

Synthese von Naturprodukten

Die Titelverbindung ist ein potenzieller Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B . Indol-Derivate erwiesen sich als Antikrebs-, entzündungshemmende, schmerzstillende, antipsychotische, analgetische, zytotoxische und 5-Lipoxygenase-hemmende Substanzen .

Wirkmechanismus

Target of Action

Piperazine derivatives, such as this compound, are often used as building blocks in the synthesis of various bioactive molecules . They can interact with a variety of biological targets, depending on the specific functional groups attached to the piperazine ring .

Mode of Action

The mode of action would depend on the specific biological target. Piperazine rings can enhance favorable interaction with macromolecules due to their conformational flexibility and the polar nitrogen atoms .

Biochemical Pathways

The affected pathways would depend on the specific biological target. Piperazine derivatives have been used to synthesize a wide range of compounds with diverse biological activities, suggesting they could potentially interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the piperazine ring can contribute to water solubility and the capacity for the formation of hydrogen bonds, which could influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects would depend on the specific biological target and the mode of action. Some piperazine derivatives have shown antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Zukünftige Richtungen

The piperazine moiety, found in Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate and similar compounds, plays an important role in various bioactive compounds . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Therefore, the future directions of research could involve exploring these areas further.

Eigenschaften

IUPAC Name |

tert-butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)11-12-22-15-6-4-5-14(18)13-15/h4-6,13H,7-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGHEGRFJLUEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901156637 | |

| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227954-64-4 | |

| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901156637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Trifluoromethyl)sulfanyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1447455.png)

![8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1447456.png)

![2-(Cbz-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1447459.png)

![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-carbaldehyde](/img/structure/B1447461.png)